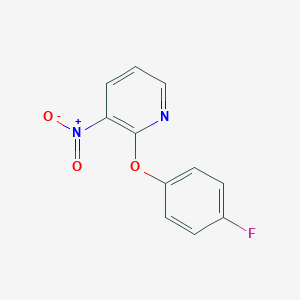

2-(4-Fluorophenoxy)-3-nitropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 31.6 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenoxy)-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O3/c12-8-3-5-9(6-4-8)17-11-10(14(15)16)2-1-7-13-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUGBHTWDHSEOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372080 | |

| Record name | 2-(4-fluorophenoxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727068 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

147143-58-6 | |

| Record name | 2-(4-fluorophenoxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 147143-58-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(4-Fluorophenoxy)-3-nitropyridine

Introduction

2-(4-Fluorophenoxy)-3-nitropyridine is a key heterocyclic building block in the landscape of modern drug discovery and materials science. Its structural motif, featuring a pyridine core functionalized with a nitro group and a fluorinated phenoxy moiety, makes it a versatile intermediate for introducing these pharmacologically significant groups into larger, more complex molecules. The electron-withdrawing nitro group activates the pyridine ring for further nucleophilic substitution, while the fluorophenoxy group can enhance metabolic stability and binding affinity through favorable interactions with biological targets.

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of the synthetic strategy, the rationale behind procedural choices, and a detailed interpretation of the analytical data required to validate the final product's identity and purity. This document is intended for researchers, medicinal chemists, and process development scientists who require a reliable and well-understood protocol for accessing this important chemical entity.

Part 1: Synthesis Methodology

The synthesis of this compound is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the inherent electron deficiency of the pyridine ring, which is further amplified by the presence of the nitro group, to facilitate the displacement of a suitable leaving group by the 4-fluorophenoxide nucleophile.

Reaction Scheme

The overall transformation is depicted below:

Figure 1: Synthesis of this compound from 2-chloro-3-nitropyridine and 4-fluorophenol.

Mechanistic Rationale: The SNAr Pathway

The reaction proceeds through a well-established addition-elimination mechanism characteristic of nucleophilic aromatic substitution.[1]

-

Nucleophile Formation: A base, typically a mild inorganic carbonate like potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of 4-fluorophenol. This in-situ formation of the more potent 4-fluorophenoxide nucleophile is critical for initiating the reaction.

-

Nucleophilic Attack: The electron-rich phenoxide attacks the electron-deficient carbon atom at the C-2 position of the 2-chloro-3-nitropyridine ring. This position is highly activated towards nucleophilic attack because the electronegative ring nitrogen and the powerful electron-withdrawing nitro group at the adjacent C-3 position can effectively stabilize the resulting anionic intermediate.[2][3][4]

-

Formation of the Meisenheimer Complex: The nucleophilic addition breaks the aromaticity of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group and the ring nitrogen, providing significant stabilization.[2][3] This stabilization is why substitution is strongly favored at positions ortho (2-) and para (4-) to the nitrogen atom and activating groups.[4][5]

-

Elimination and Aromaticity Restoration: The intermediate collapses, expelling the chloride leaving group and restoring the aromaticity of the pyridine ring to yield the final product, this compound.

Diagram 1: Mechanistic flow of the SNAr reaction.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and prioritizes safety, efficiency, and product purity.

Reagent & Solvent Details

| Reagent/Solvent | Formula | Mol. Wt. | Amount | Moles | Eq. |

| 2-Chloro-3-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 5.00 g | 31.5 mmol | 1.0 |

| 4-Fluorophenol | C₆H₅FO | 112.10 | 3.90 g | 34.7 mmol | 1.1 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 6.54 g | 47.3 mmol | 1.5 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | - |

Procedure:

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-3-nitropyridine (5.00 g, 31.5 mmol), 4-fluorophenol (3.90 g, 34.7 mmol), and potassium carbonate (6.54 g, 47.3 mmol).

-

Solvent Addition: Add N,N-Dimethylformamide (50 mL) to the flask.

-

Reaction Conditions: The mixture is stirred under a nitrogen atmosphere and heated to 80-90 °C using an oil bath. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.

-

Precipitation: Pour the reaction mixture slowly into 250 mL of ice-cold water with stirring. A solid precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with deionized water (3 x 50 mL) to remove DMF and inorganic salts.

-

Drying: Dry the crude product in a vacuum oven at 50 °C overnight to yield the crude this compound.

-

Purification: Recrystallize the crude solid from hot ethanol or isopropanol to afford the pure product as a crystalline solid.

Diagram 2: Step-by-step experimental workflow.

Part 2: Characterization and Data Analysis

Rigorous characterization is essential to confirm the structural identity and assess the purity of the synthesized compound.

Physical Properties

The purified product should be a crystalline solid.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇FN₂O₃ | [6][7] |

| Molecular Weight | 234.18 g/mol | [6] |

| Appearance | Yellow-beige solid | [8] |

| Melting Point | 98 °C | [6][9] |

Spectroscopic Data Analysis

1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms. For this compound, the expected signals are:

-

Pyridine Protons: Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the protons at positions 4, 5, and 6 of the pyridine ring. The proton at C6, adjacent to the ring nitrogen, is expected to be the most downfield.

-

Fluorophenyl Protons: Two signals in the aromatic region, each integrating to 2H. Due to the symmetry of the para-substituted ring, the protons ortho to the ether linkage will appear as one signal, and the protons meta to the ether (and ortho to the fluorine) will appear as another. These will likely appear as complex multiplets or doublets of doublets due to both H-H and H-F coupling.

13C NMR (Carbon Nuclear Magnetic Resonance): The 13C NMR spectrum should show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule, unless there is an accidental overlap. The carbon attached to the fluorine will show a large C-F coupling constant.

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is used to identify the key functional groups present in the molecule.

-

~1590-1610 cm⁻¹: Aromatic C=C and C=N stretching.

-

~1520-1540 cm⁻¹ and ~1340-1360 cm⁻¹: Asymmetric and symmetric stretching of the Ar-NO₂ group, respectively. These are typically strong and sharp peaks.

-

~1220-1280 cm⁻¹: Aryl-O-Aryl asymmetric C-O-C stretching.

-

~1100-1200 cm⁻¹: C-F stretching.

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound.

-

[M]⁺: The molecular ion peak should be observed at m/z ≈ 234.04, corresponding to the exact mass of the molecule.

-

[M+H]⁺: In electrospray ionization (ESI) mode, the protonated molecule is often observed at m/z ≈ 235.05.[10]

Part 3: Safety and Handling

A thorough understanding and implementation of safety protocols are mandatory for this procedure. All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Hazard Summary Table

| Chemical | CAS No. | Hazards | PPE Recommendations |

| 2-Chloro-3-nitropyridine | 5470-18-8 | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[11][12] | Safety goggles, lab coat, nitrile gloves. |

| 4-Fluorophenol | 371-41-5 | Harmful in contact with skin and if swallowed, causes severe skin burns and eye damage.[8][13][14] | Chemical splash goggles, lab coat, appropriate protective gloves. |

| Potassium Carbonate | 584-08-7 | Causes skin irritation and serious eye irritation, may cause respiratory irritation.[15][16][17] | Safety glasses, lab coat, gloves. |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Flammable liquid and vapor, harmful in contact with skin, causes serious eye irritation, may damage the unborn child.[18][19][20] | Safety goggles, lab coat, chemical-resistant gloves. Use in a well-ventilated fume hood. |

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[8][11]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[8][11]

-

Ingestion: Do not induce vomiting. If the victim is conscious, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][11]

-

Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11]

Conclusion

This guide outlines a robust and reproducible method for the synthesis of this compound via a nucleophilic aromatic substitution reaction. The provided protocol, grounded in a clear understanding of the reaction mechanism, details the necessary steps from reaction setup to purification and characterization. The comprehensive analytical and safety data serve to equip researchers with the knowledge required to not only successfully synthesize the target compound but also to handle all materials safely and validate the product's quality with confidence. This molecule serves as a valuable starting point for further chemical exploration, and the methodology presented herein provides a solid foundation for its accessibility.

References

-

StackExchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Fluorophenol. Available from: [Link]

-

INEOS Group. SAFETY DATA SHEET Potassium Carbonate, Liquid 47%. (2022). Available from: [Link]

-

RCI Labscan Limited. dimethylformamide - SAFETY DATA SHEET. (2021). Available from: [Link]

-

Carl ROTH. Safety Data Sheet: N,N-Dimethylformamide. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Potassium carbonate. Available from: [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: N,N-dimethylformamide. Available from: [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Potassium carbonate. Available from: [Link]

-

Enartis. Safety Data Sheet POTASSIUM CARBONATE. (2015). Available from: [Link]

-

Química Organica.org. Nucleophilic substitution reactions in pyridine. Available from: [Link]

-

Khan Academy. Nucleophilic aromatic substitution of heteroarenes. (2018). Available from: [Link]

-

Organic Chemistry. Nucleophilic aromatic substitution on Pyridine. (2020). Available from: [Link]

-

PubChemLite. This compound (C11H7FN2O3). Available from: [Link]

-

Matrix Fine Chemicals. This compound | CAS 147143-58-6. Available from: [Link]

Sources

- 1. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound | CAS: 147143-58-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. This compound | CAS 147143-58-6 [matrix-fine-chemicals.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. echemi.com [echemi.com]

- 10. PubChemLite - this compound (C11H7FN2O3) [pubchemlite.lcsb.uni.lu]

- 11. fishersci.com [fishersci.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. carlroth.com [carlroth.com]

- 16. fishersci.com [fishersci.com]

- 17. enartis.com [enartis.com]

- 18. rcilabscan.com [rcilabscan.com]

- 19. thermofishersci.in [thermofishersci.in]

- 20. carlroth.com [carlroth.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Fluorophenoxy)-3-nitropyridine

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of specific structural motifs is paramount to tuning the biological activity, metabolic stability, and pharmacokinetic profile of lead compounds. 2-(4-Fluorophenoxy)-3-nitropyridine emerges as a significant heterocyclic building block, embodying several desirable features for pharmaceutical research. The presence of a fluorinated phenyl ring, an ether linkage, and an electron-deficient nitropyridine core makes it a versatile intermediate for creating complex molecular architectures.[1][2]

This technical guide provides an in-depth analysis of the core physicochemical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data. It offers insights into the causality behind its chemical behavior, provides validated experimental frameworks for its characterization, and discusses its reactivity and applications, grounding all claims in authoritative references.

Core Chemical Identity and Structural Attributes

This compound is a substituted pyridine derivative. Its identity is unequivocally established by its unique identifiers and structural formula.

Chemical Structure & Identifiers

The molecule consists of a pyridine ring substituted at the 2-position with a 4-fluorophenoxy group and at the 3-position with a nitro group.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 147143-58-6 | [3][4] |

| Molecular Formula | C₁₁H₇FN₂O₃ | [3][4] |

| Molecular Weight | 234.18 g/mol | [3][5] |

| IUPAC Name | This compound | [4] |

| InChI Key | CCUGBHTWDHSEOA-UHFFFAOYSA-N | [3][6] |

| Synonyms | Pyridine, 2-(4-fluorophenoxy)-3-nitro- |[7] |

Key Structural Features and Electronic Effects

The physicochemical nature of this molecule is governed by the interplay of its three core components:

-

Pyridine Ring: As a heteroaromatic system, the nitrogen atom imparts a degree of electron deficiency to the ring, making it susceptible to nucleophilic attack.

-

Nitro Group (-NO₂): Positioned at the 3-position, this powerful electron-withdrawing group further deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it.[8] This group is a critical handle for subsequent chemical modifications.

-

4-Fluorophenoxy Group: The fluorine atom exerts a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect. In drug development, the incorporation of fluorine is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[2][9] The ether linkage provides rotational flexibility, though steric hindrance may favor certain conformations.

Structural studies of similar compounds, such as 2-(4-methoxyphenoxy)-3-nitropyridine, reveal that the pyridine and benzene rings are often nearly orthogonal to each other.[10][11] This conformation minimizes steric clash and influences the molecule's overall shape and potential interactions with biological targets.

Core Physicochemical Properties

The quantitative physicochemical properties are essential for predicting the compound's behavior in various experimental and biological settings, from reaction solvent selection to formulation and administration.

Table 2: Summary of Physicochemical Properties

| Property | Value | Comments and Implications | Source |

|---|---|---|---|

| Melting Point | 98 °C | A defined melting point indicates a crystalline solid, suggesting good purity and stability at room temperature. | [5] |

| Boiling Point | 327.1 °C at 760 mmHg | High boiling point reflects significant intermolecular forces. Distillation would require vacuum conditions to prevent decomposition. | [5] |

| Flash Point | 151.6 °C | Indicates the temperature at which vapors can ignite. Standard laboratory precautions are sufficient. | [5] |

| Water Solubility | 31.6 µg/mL | Low aqueous solubility is typical for aromatic compounds of this size. This has implications for biological assays and formulation, potentially requiring co-solvents. | [5] |

| XlogP (Predicted) | 2.6 | A positive logP value indicates a preference for lipophilic environments over aqueous ones, suggesting good potential for cell membrane permeability. | [6] |

| Refractive Index | 1.592 | Useful for characterization if the compound is isolated as an oil or for certain optical measurements. |[5] |

Spectroscopic and Analytical Characterization

A robust analytical workflow is critical for confirming the identity, purity, and structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and elucidating the structure through fragmentation analysis.[8]

-

Ionization Technique: Electrospray Ionization (ESI) is a suitable soft ionization method that would primarily yield the protonated molecular ion [M+H]⁺. Electron Ionization (EI) would produce more extensive fragmentation, providing a detailed fingerprint of the molecule.

-

Expected Molecular Ion: The exact mass is 234.0440 Da.[5] High-resolution mass spectrometry (HRMS) should readily confirm this value.

-

Predicted Fragmentation: Under EI conditions, common fragmentation pathways would involve the loss of the nitro group (-NO₂, 46 Da), cleavage of the ether bond, and fragmentation of the pyridine or phenyl rings.

Table 3: Predicted Collision Cross Section (CCS) Data for Common Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 235.05135 | 145.6 |

| [M+Na]⁺ | 257.03329 | 153.7 |

| [M-H]⁻ | 233.03679 | 150.2 |

Source: PubChemLite[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra are not publicly cataloged, the expected NMR signals can be reliably predicted based on the structure and data from analogous compounds.

-

¹H NMR: The spectrum would show complex signals in the aromatic region (approx. 7.0-9.0 ppm). The pyridine protons would appear as distinct multiplets, with the proton ortho to the nitro group being the most downfield. The fluorophenyl protons would appear as two sets of doublets (or a complex multiplet) due to symmetry and coupling with the fluorine atom.

-

¹³C NMR: The spectrum would display 11 distinct carbon signals. Carbons attached to the electronegative oxygen, nitrogen, and fluorine atoms would be shifted downfield. The carbon bearing the nitro group would be significantly deshielded.

-

¹⁹F NMR: A single resonance would be expected for the fluorine atom, likely appearing as a triplet due to coupling with the two ortho protons on the phenyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

N-O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands would be expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C-O-C Stretch (Aryl Ether): A strong band would appear in the 1230-1270 cm⁻¹ region.

-

Aromatic C=C and C-H Bending: Multiple bands would be present in the 1400-1600 cm⁻¹ region and out-of-plane bending bands below 900 cm⁻¹.

-

C-F Stretch: A strong absorption band is expected in the 1100-1250 cm⁻¹ range.

Synthesis, Reactivity, and Stability

Understanding the synthesis and reactivity of this compound is crucial for its application as a chemical intermediate.

General Synthetic Pathway

The most direct and common synthesis route is a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group (typically a halide) from the 2-position of a 3-nitropyridine precursor by 4-fluorophenol.

Caption: General workflow for the synthesis of this compound via SNAr.

Step-by-Step Synthetic Protocol

This protocol is a self-validating system; progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

System Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq) and an anhydrous polar aprotic solvent such as DMF or DMSO.

-

Addition of Reagents: Add 4-fluorophenol (1.0-1.1 eq) followed by a powdered anhydrous base (e.g., potassium carbonate, 1.5-2.0 eq). The base acts as a proton scavenger for the phenolic hydroxyl group, generating the nucleophilic phenoxide in situ.

-

Reaction: Heat the mixture, typically to 80-120 °C, under an inert atmosphere (e.g., nitrogen).

-

Monitoring: Follow the consumption of the starting materials by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: After cooling to room temperature, quench the reaction by pouring the mixture into cold water. This precipitates the organic product and dissolves the inorganic salts.

-

Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization.

Key Reactivity Pathways

The true utility of this compound lies in its potential for further transformation.

Caption: Key reactive pathways for derivatization.

-

Nitro Group Reduction: The most significant reaction is the reduction of the nitro group to a primary amine (-NH₂).[8] This transformation fundamentally alters the electronic properties of the pyridine ring, converting a strongly deactivating group into a strongly activating one. The resulting 3-aminopyridine derivative is a key precursor for forming amides, ureas, and other functionalities common in bioactive molecules.

-

Further SNAr: While the primary SNAr has already occurred to form the ether linkage, other positions on the pyridine ring could potentially undergo substitution if additional activating or leaving groups are present.

Stability and Handling

Like many nitroaromatic compounds, this compound requires proper handling.

-

Storage: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. To prevent potential photodegradation, storage in amber vials or protection from light is recommended.[12]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. The compound is stable under normal laboratory conditions, but high temperatures should be avoided to prevent thermal decomposition.[12]

Conclusion

This compound is a well-characterized solid with defined physicochemical properties that make it a valuable and versatile intermediate in research and development, particularly within the pharmaceutical industry. Its low water solubility and moderate lipophilicity are key considerations for its use in both chemical synthesis and biological screening. The compound's true strength lies in its predictable reactivity, where the nitro group serves as a robust synthetic handle for facile conversion to an amino group, unlocking a vast chemical space for the synthesis of novel and complex drug candidates. The methodologies and data presented in this guide provide a comprehensive foundation for scientists to effectively utilize, characterize, and modify this important chemical entity.

References

- Supporting Information for Aerobic C-N Bond Activation. (n.d.). Royal Society of Chemistry. Retrieved from a valid URL provided by the grounding tool.

- Supporting Information for Catalytic Hydrotrifluoromethylation. (n.d.). American Chemical Society. Retrieved from a valid URL provided by the grounding tool.

-

Stenutz. (n.d.). 2-(4-fluorophenoxy)pyridine-3-carboxylic acid. Retrieved from [Link]

-

Nasir, S. B., et al. (2011). 2-(4-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E, 67(Pt 1), o2428. Retrieved from [Link]

- Supporting Information. (2015). Royal Society of Chemistry. Retrieved from a valid URL provided by the grounding tool.

-

Finetech Industry Limited. (n.d.). This compound | cas: 147143-58-6. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H7FN2O3). Retrieved from [Link]

- Exploring 2-Fluoro-4-Methyl-3-Nitropyridine: A Key Pharmaceutical Intermediate. (n.d.). Retrieved from a valid URL provided by the grounding tool.

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 147143-58-6. Retrieved from [Link]

-

Tabolin, A. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5693. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2-(2,4-Difluorophenoxy)-3-nitropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-nitropyridine. Retrieved from [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]

-

Iacono, S. T., et al. (2021). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 13(1), 133. Retrieved from [Link]

-

Chemsrc. (n.d.). Pyridine,2-(4-chlorophenoxy)-5-nitro- | CAS#:28232-30-6. Retrieved from [Link]

- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

-

NIST. (n.d.). Pyridine. Retrieved from [Link]

-

Nasir, S. B., et al. (2011). 2-(2-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E, 67(Pt 12), o3270. Retrieved from [Link]

- Global Substance Registration System. (n.d.). 3-(1-(2,6-DICHLORO-3-FLUOROPHENYL)ETHOXY)-2-NITROPYRIDINE, (R)-. Retrieved from a valid URL provided by the grounding tool.

-

PubChem. (n.d.). 2-(4-Fluorophenoxy)-5-nitropyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-(4-Methoxyphenoxy)-3-nitropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitro-2(1H)-pyridinone. Retrieved from [Link]

-

El-Naggar, M., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. RSC Advances, 12(1), 1-22. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | CAS: 147143-58-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. This compound | CAS 147143-58-6 [matrix-fine-chemicals.com]

- 5. echemi.com [echemi.com]

- 6. PubChemLite - this compound (C11H7FN2O3) [pubchemlite.lcsb.uni.lu]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 2-(4-Methoxyphenoxy)-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Buy 2-(2,4-Difluorophenoxy)-5-nitropyridine | 219865-96-0 [smolecule.com]

molecular structure and formula of 2-(4-Fluorophenoxy)-3-nitropyridine

An In-depth Technical Guide to the Molecular Structure and Properties of 2-(4-Fluorophenoxy)-3-nitropyridine

Introduction

This compound is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] As a functionalized nitropyridine derivative, its structure is primed for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecular architectures.[3] The strategic inclusion of a nitro group, a fluorinated phenyl ring, and an ether linkage imparts a unique reactivity profile that is highly sought after in drug discovery and materials science.[1][4] This guide provides a comprehensive examination of its molecular formula, three-dimensional structure, physicochemical properties, and the underlying principles that govern its chemical behavior. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this versatile building block.

Section 1: Core Molecular Identity

The fundamental identity of a chemical compound is established by its molecular formula and constituent parts. This compound is composed of three key moieties: a pyridine ring, a nitro group (-NO₂), and a 4-fluorophenoxy group linked via an ether bridge.

Key Chemical Identifiers

A summary of the core identifiers and fundamental properties for this compound is presented below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 147143-58-6 | [5][6] |

| Molecular Formula | C₁₁H₇FN₂O₃ | [5][7] |

| Molecular Weight | 234.18 g/mol | [6][7] |

| Monoisotopic Mass | 234.04407 Da | [8] |

| SMILES | C1=CC(=C(N=C1)OC2=CC=C(C=C2)F)[O-] | [8] |

| InChIKey | CCUGBHTWDHSEOA-UHFFFAOYSA-N | [5][7] |

Section 2: Structural Elucidation and Stereochemistry

The arrangement of atoms in three-dimensional space dictates the molecule's reactivity, biological interactions, and physical properties. While a definitive single-crystal X-ray structure for this specific compound is not publicly available, extensive data on closely related analogues allows for an authoritative and scientifically grounded prediction of its conformation.

Connectivity and Functional Groups

The molecule's backbone is a pyridine ring. A nitro group is substituted at the C3 position, and a 4-fluorophenoxy group is attached to the C2 position through an ether oxygen.

dot

Caption: Logical relationship of the core functional moieties in this compound.

Predicted Three-Dimensional Conformation

Studies on analogous compounds, such as 2-(4-methoxyphenoxy)-3-nitropyridine, have shown that the pyridine and benzene rings are almost orthogonal to each other, with a dihedral angle of approximately 86-87°.[9][10] This spatial arrangement is a direct consequence of minimizing steric hindrance between the hydrogen atom at the C3 position of the phenoxy ring and the substituents on the pyridine ring.

Furthermore, the nitro group at the C3 position is often twisted significantly out of the plane of the pyridine ring.[9] This deviation from co-planarity is crucial as it influences the electronic communication between the nitro group and the aromatic system, impacting the molecule's overall reactivity and spectroscopic properties.

Section 3: Physicochemical and Spectroscopic Profile

The physical and spectroscopic characteristics of a compound are essential for its identification, purification, and application in synthetic protocols.

Physicochemical Properties

| Property | Value | Source(s) |

| Melting Point | 98 °C | [6] |

| Density (Predicted) | 1.383 g/cm³ | [6] |

| XLogP3 (Predicted) | 2.6 - 3.44 | [6][8] |

| Topological Polar Surface Area (TPSA) | 67.9 Ų | [6] |

Anticipated Spectroscopic Signature

While experimental spectra require empirical acquisition, the known structure allows for the prediction of key features, which is critical for characterization.

-

¹H NMR: The spectrum would show distinct signals in the aromatic region (approx. 7.0-8.5 ppm). Protons on the pyridine ring will appear as doublets or doublets of doublets, influenced by the electron-withdrawing nitro group. The protons on the fluorophenoxy ring will exhibit a characteristic AA'BB' system due to symmetry and coupling with the fluorine atom.

-

¹³C NMR: Aromatic carbons would appear in the 110-160 ppm range. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift providing information about its electronic environment.

-

Mass Spectrometry (HRMS-ESI): High-resolution mass spectrometry would confirm the elemental composition, with the calculated exact mass for the [M+H]⁺ ion being approximately 235.0513 Da.[8]

Section 4: Chemical Reactivity and Synthetic Considerations

The reactivity of this compound is governed by the electronic properties of its substituents.

Influence of Substituents on Reactivity

The nitro group at the 3-position is a potent electron-withdrawing group. This has two major consequences:

-

Activation for Nucleophilic Aromatic Substitution (SₙAr): The nitro group strongly deactivates the pyridine ring towards electrophilic attack but significantly activates it for nucleophilic substitution, particularly at the positions ortho and para to it.[11]

-

Synthetic Handle: The nitro group can be readily reduced to an amino group (-NH₂). This transformation converts a strongly deactivating group into a strongly activating, ortho/para-directing group, fundamentally altering the ring's reactivity and providing a key site for further derivatization.[11]

The fluorine atom on the phenoxy ring also influences reactivity through its strong electron-withdrawing inductive effect (-I) and weaker electron-donating resonance effect (+M).[11] In drug development, the C-F bond is often introduced to enhance metabolic stability and improve binding affinity to biological targets.[4]

Typical Synthetic Pathway

The most common and logical synthesis route involves a nucleophilic aromatic substitution reaction. This pathway leverages a commercially available, activated pyridine precursor.

dot

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | CAS 147143-58-6 [matrix-fine-chemicals.com]

- 6. echemi.com [echemi.com]

- 7. This compound | CAS: 147143-58-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. PubChemLite - this compound (C11H7FN2O3) [pubchemlite.lcsb.uni.lu]

- 9. 2-(4-Methoxyphenoxy)-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Spectroscopic Unveiling of 2-(4-Fluorophenoxy)-3-nitropyridine: A Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 2-(4-Fluorophenoxy)-3-nitropyridine, a molecule of significant interest due to its potential applications stemming from the unique electronic properties of its substituted pyridine core, presents a compelling case for detailed spectroscopic analysis. This technical guide provides an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data pertinent to this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a mere presentation of data, offering insights into the causal relationships between molecular structure and spectral output, thereby ensuring a robust and validated understanding of this compound's chemical identity.

The strategic combination of a fluorophenoxy group and a nitro group on the pyridine scaffold creates a molecule with distinct electronic and steric characteristics. These features are directly reflected in its spectroscopic signatures. This guide will dissect these signatures, providing a foundational understanding for its use in further synthetic applications or biological assays.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound, with the IUPAC name confirming its connectivity, is the cornerstone of our spectroscopic investigation. The inherent asymmetry of the 3-nitropyridine ring, coupled with the electronic influence of the ether linkage and the 4-fluorophenoxy moiety, dictates a unique and predictable set of spectral data.

Figure 1: Molecular structure of this compound.

Synthesis and Potential Impurities

A common synthetic route to this compound involves the nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with 4-fluorophenol in the presence of a base.

Caption: Synthetic workflow for this compound.

Understanding this synthesis is crucial for anticipating potential impurities that may appear in the spectra, such as unreacted starting materials or side-products from competing reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on both the pyridine and the fluorophenoxy rings. The electron-withdrawing nature of the nitro group and the pyridine nitrogen will significantly deshield the pyridine protons.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.50 | dd | 1H | H-6 (Pyridine) |

| ~8.30 | dd | 1H | H-4 (Pyridine) |

| ~7.20 | m | 2H | H-2', H-6' (Fluorophenoxy) |

| ~7.10 | m | 2H | H-3', H-5' (Fluorophenoxy) |

| ~7.40 | dd | 1H | H-5 (Pyridine) |

Note: These are predicted values based on analogous structures and substituent effects. Actual values may vary slightly.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Acquisition time: 4.0 s

-

Spectral width: 16 ppm

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule. The presence of the fluorine atom will introduce C-F coupling, which can be observed in the signals of the fluorophenoxy ring carbons.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160.0 (d) | C-4' (C-F) |

| ~155.0 | C-2 |

| ~150.0 | C-6 |

| ~148.0 | C-4 |

| ~145.0 | C-1' |

| ~135.0 | C-3 |

| ~122.0 (d) | C-2', C-6' |

| ~118.0 | C-5 |

| ~116.0 (d) | C-3', C-5' |

Note: (d) indicates a doublet due to C-F coupling. These are predicted values.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 125 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Spectral width: 240 ppm

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key absorbances will arise from the nitro group, the aromatic rings, and the ether linkage.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~1590, 1490 | Strong-Medium | Aromatic C=C stretch |

| ~1530, 1350 | Strong | Asymmetric & Symmetric NO₂ stretch |

| ~1250 | Strong | Aryl-O-C asymmetric stretch |

| ~1100 | Strong | C-F stretch |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: A thin film of the compound can be prepared by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, an ATR-FTIR spectrometer can be used with the solid sample directly.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16

-

Resolution: 4 cm⁻¹

-

Spectral range: 4000-400 cm⁻¹

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 234.04 (for C₁₁H₇FN₂O₃)

-

Key Fragments: The fragmentation of aromatic ethers is well-documented.[1][2][3][4] Common fragmentation pathways for this compound are expected to involve the cleavage of the ether bond and loss of the nitro group.

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry (Electron Ionization):

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography.

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Acquisition Parameters:

-

Ionization energy: 70 eV

-

Mass range: m/z 50-300

-

Scan speed: 1000 amu/s

-

Conclusion

The comprehensive spectroscopic analysis of this compound, encompassing NMR, IR, and MS techniques, provides a detailed and validated structural confirmation. The predicted data, grounded in established spectroscopic principles and comparison with analogous structures, offers a reliable framework for researchers. The provided experimental protocols serve as a practical guide for obtaining high-quality data. This in-depth understanding of its spectral characteristics is essential for its application in the development of new pharmaceuticals and advanced materials.

References

-

Scribd. Mass Spectrometry: Fragmentation Patterns. Available from: [Link]

-

Organic Spectroscopy International. Mass Spectrum of Ethers. Available from: [Link]

-

Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. Available from: [Link]

-

Mass Spectrometry: Fragmentation. Available from: [Link]

-

Whitman College. GCMS Section 6.13. Available from: [Link]

Sources

The Synthetic Versatility of 2-(4-Fluorophenoxy)-3-nitropyridine: A Technical Guide for Researchers

An In-depth Exploration of a Key Building Block in Modern Organic Synthesis and Drug Discovery

Introduction: A Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery and organic synthesis, heterocyclic compounds form the bedrock of a vast array of therapeutic agents and functional materials. Among these, pyridine derivatives hold a position of prominence due to their presence in numerous natural products and pharmaceuticals. 2-(4-Fluorophenoxy)-3-nitropyridine has emerged as a particularly valuable building block, offering a unique combination of reactive sites that can be selectively manipulated to construct complex molecular architectures. Its strategic importance is underscored by its application in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology.[1]

This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the reactivity and synthetic utility of this compound. We will delve into the core principles governing its chemical behavior, provide detailed experimental protocols for its key transformations, and explore its application in the synthesis of medicinally relevant compounds.

Core Reactivity Principles: An Electronically Poised System

The reactivity of this compound is fundamentally governed by the interplay of its constituent parts: the electron-deficient pyridine ring, the strongly electron-withdrawing nitro group at the 3-position, and the 4-fluorophenoxy group at the 2-position. This arrangement creates a molecule with distinct and exploitable reactive handles.

The pyridine nitrogen and the nitro group work in concert to significantly lower the electron density of the aromatic ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr) .[2] This activation is most pronounced at the positions ortho and para to the electron-withdrawing groups. Furthermore, the nitro group itself can serve as a versatile functional handle, readily undergoing reduction to an amino group, which dramatically alters the electronic character of the molecule and opens up new avenues for functionalization. Finally, the various C-H and C-O bonds present opportunities for palladium-catalyzed cross-coupling reactions , a cornerstone of modern C-C and C-N bond formation.

Synthesis of this compound

The most common and direct route to this compound involves the nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with 4-fluorophenol. The electron-deficient nature of the 2-chloro-3-nitropyridine starting material facilitates the displacement of the chloride by the phenoxide nucleophile.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar procedure for the synthesis of 2-(4-methoxyphenoxy)-3-nitropyridine.[3]

Materials:

-

2-Chloro-3-nitropyridine

-

4-Fluorophenol

-

Sodium hydroxide (NaOH) or Potassium Carbonate (K2CO3)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4-fluorophenol (1.1 equivalents) in DMF, add sodium hydroxide (1.1 equivalents) or potassium carbonate (1.5 equivalents) and stir at room temperature for 30 minutes to form the sodium or potassium 4-fluorophenoxide salt.

-

Add 2-chloro-3-nitropyridine (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.

Data Summary: Physicochemical Properties [4][5]

| Property | Value |

| CAS Number | 147143-58-6 |

| Molecular Formula | C11H7FN2O3 |

| Molecular Weight | 234.19 g/mol |

| Appearance | Solid |

| Predicted XlogP | 2.6 |

Key Synthetic Transformations and Their Mechanistic Underpinnings

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring of this compound is primed for attack by nucleophiles. The primary sites for nucleophilic attack are the positions activated by the nitro group. While the 4- and 6-positions are activated, interesting reactivity can also be observed where the nitro group itself is displaced.

Mechanism of SNAr:

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][6] In the second step, the leaving group departs, restoring the aromaticity of the ring.

General SNAr Mechanism on the Pyridine Ring.

Displacement of the Nitro Group:

In some cases, particularly with soft nucleophiles like thiols, the nitro group at the 3-position can act as the leaving group.[7] This provides a direct route to functionalize the C3 position of the pyridine ring.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a pivotal transformation, as it converts a strongly electron-deactivating group into a strongly electron-donating and ortho-, para-directing group.[7] This fundamentally alters the reactivity of the pyridine ring, making it more susceptible to electrophilic substitution and enabling a host of subsequent reactions such as diazotization and Sandmeyer reactions.

Common Reducing Agents:

A variety of reagents can be employed for the reduction of aromatic nitro groups, including:

-

Catalytic Hydrogenation: H2 gas with a metal catalyst such as Palladium on carbon (Pd/C), Platinum oxide (PtO2), or Raney Nickel.[8]

-

Metal/Acid Combinations: Iron (Fe) in acetic acid or hydrochloric acid, Tin (Sn) or Tin(II) chloride (SnCl2) in hydrochloric acid.[9]

-

Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst.

Experimental Protocol: Reduction to 2-(4-Fluorophenoxy)-pyridin-3-amine

This protocol is based on a general procedure for the reduction of nitropyridines.[9]

Materials:

-

This compound

-

Iron powder (Fe)

-

Ammonium chloride (NH4Cl)

-

Ethanol

-

Water

-

Celite®

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 equivalent) in a mixture of ethanol and water.

-

Add iron powder (3-5 equivalents) and ammonium chloride (0.2 equivalents).

-

Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Add ethyl acetate and water to the residue.

-

Carefully neutralize the aqueous layer with a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-(4-fluorophenoxy)-pyridin-3-amine.

-

The crude product can be purified by column chromatography if necessary.

Workflow for the Reduction of the Nitro Group.

Palladium-Catalyzed Cross-Coupling Reactions

While direct cross-coupling on this compound can be challenging due to the electronic nature of the ring, the corresponding 3-amino derivative opens up possibilities for further functionalization via palladium-catalyzed reactions. The amino group can be converted to a halide or triflate, which are excellent coupling partners in reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[10][11][12]

Potential Suzuki-Miyaura Coupling Strategy:

Following the reduction of the nitro group and conversion of the resulting amine to a halide (e.g., bromide via a Sandmeyer reaction), a Suzuki-Miyaura coupling could be employed to introduce a new carbon-carbon bond at the 3-position.

Potential Suzuki-Miyaura Coupling of a Derivative.

Applications in the Synthesis of Kinase Inhibitors

The structural motif derived from this compound is found in a number of potent kinase inhibitors. The strategic placement of substituents on the pyridine ring allows for the precise targeting of the ATP-binding site of various kinases. For instance, related 4-phenoxy-quinoline derivatives have been successfully developed as triple angiokinase inhibitors.[13][14] The synthetic routes to these complex molecules often rely on the sequential functionalization of a nitropyridine core, highlighting the importance of understanding the reactivity of building blocks like this compound.

Conclusion

This compound is a versatile and highly valuable building block in organic synthesis. Its well-defined reactivity, centered around nucleophilic aromatic substitution, nitro group reduction, and potential for cross-coupling reactions, provides chemists with a powerful tool for the construction of complex, functionalized pyridine derivatives. The insights and protocols presented in this guide are intended to empower researchers to effectively utilize this important intermediate in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents.

References

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 14, 2026, from [Link]

-

Mąkosza, M., & Mąkosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 243-247. [Link]

-

Mąkosza, M., & Mąkosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 243-247. [Link]

-

Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved January 14, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C11H7FN2O3). Retrieved January 14, 2026, from [Link]

-

YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved January 14, 2026, from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 147143-58-6. Retrieved January 14, 2026, from [Link]

-

Organic Syntheses. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved January 14, 2026, from [Link]

- Jia, G., & Lown, J. W. (2005). Nucleophilic substitution reaction of amines with 3-bromo-4-nitropyridine (and 2-nitropyridine)

- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

-

Nasir, S. B., Abdullah, Z., & Ng, S. W. (2011). 2-(4-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(1), o2428. [Link]

- Google Patents. (n.d.). DK162215B - METHOD FOR PREPARING 2-AMINO-3-NITRO-6- (4-FLUORO-BENZYLAMINO) -PYRIDINE.

-

Nitta, Y., Nakashima, Y., Sumimoto, M., & Nishikata, T. (2024). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 60(94), 14284-14287. [Link]

-

Nielsen, F. E., & Pedersen, E. B. (1985). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Acta Chemica Scandinavica, Series B, 39, 233-236. [Link]

-

Hartwig, J. F. (2016). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Accounts of Chemical Research, 49(10), 2133-2143. [Link]

- Google Patents. (n.d.). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved January 14, 2026, from [Link]

-

Zhang, Y., et al. (2025). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Organic Process Research & Development. [Link]

-

National Center for Biotechnology Information. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Retrieved January 14, 2026, from [Link]

-

Martínez, M. T., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 77. [Link]

-

Olugbenga, O. A., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

-

Wang, Y., et al. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Acta Pharmaceutica Sinica B, 10(8), 1453-1475. [Link]

-

Wang, Y., et al. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Acta Pharmaceutica Sinica B, 10(8), 1453-1475. [Link]

-

Croom, D. K., et al. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Bioorganic & Medicinal Chemistry Letters, 13(2), 289-291. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Fluoro-3-nitropyridine. Retrieved January 14, 2026, from [Link]

-

Mphahlele, M. J., & Maluleka, M. M. (2018). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 23(11), 2943. [Link]

-

PRISM. (2024, October 2). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. Retrieved January 14, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. 2-(4-Methoxyphenoxy)-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS 147143-58-6 [matrix-fine-chemicals.com]

- 5. PubChemLite - this compound (C11H7FN2O3) [pubchemlite.lcsb.uni.lu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 13. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 2-(4-Fluorophenoxy)-3-nitropyridine in Complex Molecule Synthesis: A Technical Guide

Abstract

In the landscape of modern medicinal chemistry and drug development, the strategic selection of synthetic intermediates is paramount to the efficient construction of complex molecular architectures. 2-(4-Fluorophenoxy)-3-nitropyridine has emerged as a highly versatile building block, offering a unique combination of reactivity and functionality. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this pivotal intermediate. We will delve into the mechanistic underpinnings of its formation and subsequent transformations, providing field-proven insights and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound in their research and development endeavors.

Introduction: The Strategic Advantage of a Bifunctional Pyridine Intermediate

The pyridine nucleus is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Its unique electronic properties and ability to engage in various chemical transformations make it a privileged structure in drug design. The strategic functionalization of the pyridine ring with specific substituents can dramatically influence its reactivity and utility as a synthetic intermediate.

This compound (CAS No. 147143-58-6) is a prime example of such a strategically functionalized molecule.[2] It possesses two key features that dictate its synthetic utility:

-

An Electron-Deficient 3-Nitropyridine Core: The potent electron-withdrawing nature of the nitro group at the 3-position significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr).[3] This renders the 2-position highly susceptible to displacement of a suitable leaving group, a fundamental transformation in its synthesis.

-

A Latent Amino Group: The nitro group can be readily and chemoselectively reduced to an amino group. This transformation dramatically alters the electronic character of the pyridine ring, converting a strongly deactivating group into a versatile synthetic handle for further elaboration, such as diazotization or amide bond formation.[3]

The presence of the 4-fluorophenoxy moiety introduces an additional layer of complexity and potential for biological activity, as fluorine substitution is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

This guide will elucidate the synthesis of this key intermediate and explore its subsequent conversion into valuable downstream products, underscoring its importance in the synthesis of complex, high-value molecules.

Synthesis of this compound: A Nucleophilic Aromatic Substitution Approach

The most direct and efficient route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide, typically chloride, from the 2-position of a 3-nitropyridine precursor by 4-fluorophenol.

Mechanistic Rationale

The SNAr reaction on 2-chloro-3-nitropyridine proceeds via a well-established two-step addition-elimination mechanism. The electron-withdrawing nitro group, in concert with the pyridine nitrogen, renders the carbon atom at the 2-position highly electrophilic.

-

Nucleophilic Attack: The nucleophilic 4-fluorophenoxide ion attacks the electron-deficient C2 carbon of 2-chloro-3-nitropyridine. This initial attack is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored through the rapid expulsion of the chloride leaving group, yielding the final product, this compound.

Detailed Experimental Protocol

The following protocol is adapted from a procedure for the synthesis of the analogous 2-(4-methoxyphenoxy)-3-nitropyridine and is expected to provide good to excellent yields of the target compound.[4]

Materials:

-

2-Chloro-3-nitropyridine

-

4-Fluorophenol

-

Sodium hydroxide (NaOH)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Water

-

Organic extraction solvent (e.g., Ethyl acetate or Dichloromethane)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Nucleophile: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorophenol (1.0 equivalent) in the anhydrous solvent. To this solution, add sodium hydroxide (1.0 equivalent) portion-wise. Stir the mixture at room temperature until a clear solution of the sodium 4-fluorophenoxide is formed.

-

Reaction: To the solution of sodium 4-fluorophenoxide, add a solution of 2-chloro-3-nitropyridine (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.

-

Heating and Monitoring: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature may need to be determined empirically. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water. This may precipitate the crude product.

-

Extraction: If the product does not precipitate, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 147143-58-6 | [2] |

| Molecular Formula | C₁₁H₇FN₂O₃ | [2] |

| Molecular Weight | 234.18 g/mol | [2] |

| Appearance | Expected to be a solid | Inferred |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, DMF, DMSO) | Inferred |

Key Synthetic Transformations: The Gateway to Diverse Functionality

The true value of this compound as a synthetic intermediate lies in the selective transformations of its nitro group. The reduction of the nitro functionality to an amine is a pivotal step that opens up a plethora of synthetic possibilities.

Reduction of the Nitro Group to Form 2-Amino-3-(4-fluorophenoxy)pyridine

The conversion of the nitro group to an amine is a fundamental transformation in organic synthesis, often accomplished through catalytic hydrogenation or with reducing metals in acidic media.

Mechanistic Considerations:

Catalytic hydrogenation is a widely employed and clean method for nitro group reduction. The reaction typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. The reaction proceeds on the surface of the catalyst, where both the nitro compound and hydrogen are adsorbed, facilitating the reduction.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂)

-

Hydrogen gas (H₂)

-

Solvent (e.g., Ethanol (EtOH), Ethyl acetate (EtOAc), or Methanol (MeOH))

-

Inert filtering aid (e.g., Celite®)

Procedure:

-

Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus or a flask equipped for balloon hydrogenation), dissolve this compound (1.0 equivalent) in a suitable solvent.

-

Catalyst Addition: Carefully add the catalyst (typically 5-10 mol% loading) to the solution under an inert atmosphere.

-

Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

-

Reaction and Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed. The uptake of hydrogen can also be monitored in a pressure reactor.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

-

Isolation: Combine the filtrate and washings and concentrate the solvent under reduced pressure to afford the crude 2-amino-3-(4-fluorophenoxy)pyridine. The product can be further purified by recrystallization or column chromatography if necessary.

Applications in the Synthesis of Biologically Active Molecules

The resulting 2-amino-3-(4-fluorophenoxy)pyridine is a valuable precursor for the synthesis of a wide range of biologically active molecules, particularly those containing fused heterocyclic ring systems. The amino group can serve as a nucleophile or be transformed into a diazonium salt for further functionalization, while the pyridine nitrogen and the phenoxy moiety can participate in various coupling reactions or interact with biological targets.

While a direct synthesis of a marketed drug using this compound as a starting material is not prominently documented in publicly available literature, its structural motifs are highly relevant to modern drug discovery. For instance, the anti-tuberculosis drug Delamanid (OPC-67683) contains a substituted phenoxy moiety.[3][5] The synthesis of Delamanid and its analogs often involves the coupling of a phenoxy-containing fragment to a core heterocyclic structure.[6][7] An intermediate like 2-amino-3-(4-fluorophenoxy)pyridine could be a key building block in the synthesis of novel analogs of such complex drugs, where the pyridine ring serves as a bioisostere or a point of diversification.

The general synthetic utility is highlighted in the construction of various heterocyclic cores, where the 2-amino-3-substituted pyridine can undergo cyclization reactions with appropriate bifunctional reagents to form fused ring systems such as imidazopyridines, pyrazolopyridines, and triazolopyridines, which are prevalent in medicinal chemistry.

Conclusion

This compound stands as a testament to the power of strategic molecular design in synthetic chemistry. Its facile synthesis via nucleophilic aromatic substitution, coupled with the versatile reactivity of its nitro group, makes it a highly valuable intermediate for the construction of complex and potentially biologically active molecules. The ability to introduce a fluorinated phenoxy group and a latent amino functionality in a single, well-defined scaffold provides medicinal chemists with a powerful tool for lead discovery and optimization. As the demand for novel therapeutics continues to grow, the importance of such well-designed synthetic building blocks will undoubtedly increase, solidifying the role of this compound in the future of drug development.

References

-

A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. RSC Advances.

-

This compound | CAS 147143-58-6. Matrix Fine Chemicals.

-

The Crucial Role of Delamanid Intermediate in Advancing Tuberculosis Treatment. NINGBO INNO PHARMCHEM CO.,LTD.

-

Method for preparing highly pure Delamanid intermediate. Google Patents.

-

Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases. MDPI.

-

2-(4-Fluorophenyl)-3-nitropyridine | 168267-36-5. Benchchem.

-

2-(4-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E.

-

Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline.

Sources

- 1. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 2-(4-Methoxyphenoxy)-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. CN106699635A - Method for preparing highly pure Delamanid intermediate - Google Patents [patents.google.com]